

The Therapeutic Potential of SW157765: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: SW157765

Cat. No.: B5700458

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An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer

This technical guide provides a comprehensive overview of the pre-clinical data and therapeutic potential of **SW157765**, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand the mechanism of action, experimental validation, and potential clinical applications of this compound, particularly in the context of non-small cell lung cancer (NSCLC).

Core Concept: Targeting a Metabolic Vulnerability in a Genetically Defined Cancer Subtype

SW157765 exhibits potent and selective cytotoxic activity against NSCLC cells harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. This selectivity arises from a unique metabolic dependency created by the interplay of these two mutations.

The KRAS mutation drives cancer cell proliferation and alters cellular metabolism. Simultaneously, loss-of-function mutations in KEAP1, a negative regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2. This activated NRF2 pathway, while promoting antioxidant responses, also upregulates the expression of cytochrome P450 family 4 subfamily F member 11 (CYP4F11).

SW157765 acts as a "prodrug," requiring metabolic activation by CYP4F11. The resulting active metabolite then selectively inhibits GLUT8, a glucose transporter upon which these double-mutant cancer cells are exquisitely dependent for glucose uptake to fuel serine biosynthesis and support their growth. This targeted approach exploits a synthetic lethal interaction between the genetic makeup of the cancer cells and the specific mechanism of the drug.

Quantitative Data: In Vitro Efficacy of SW157765

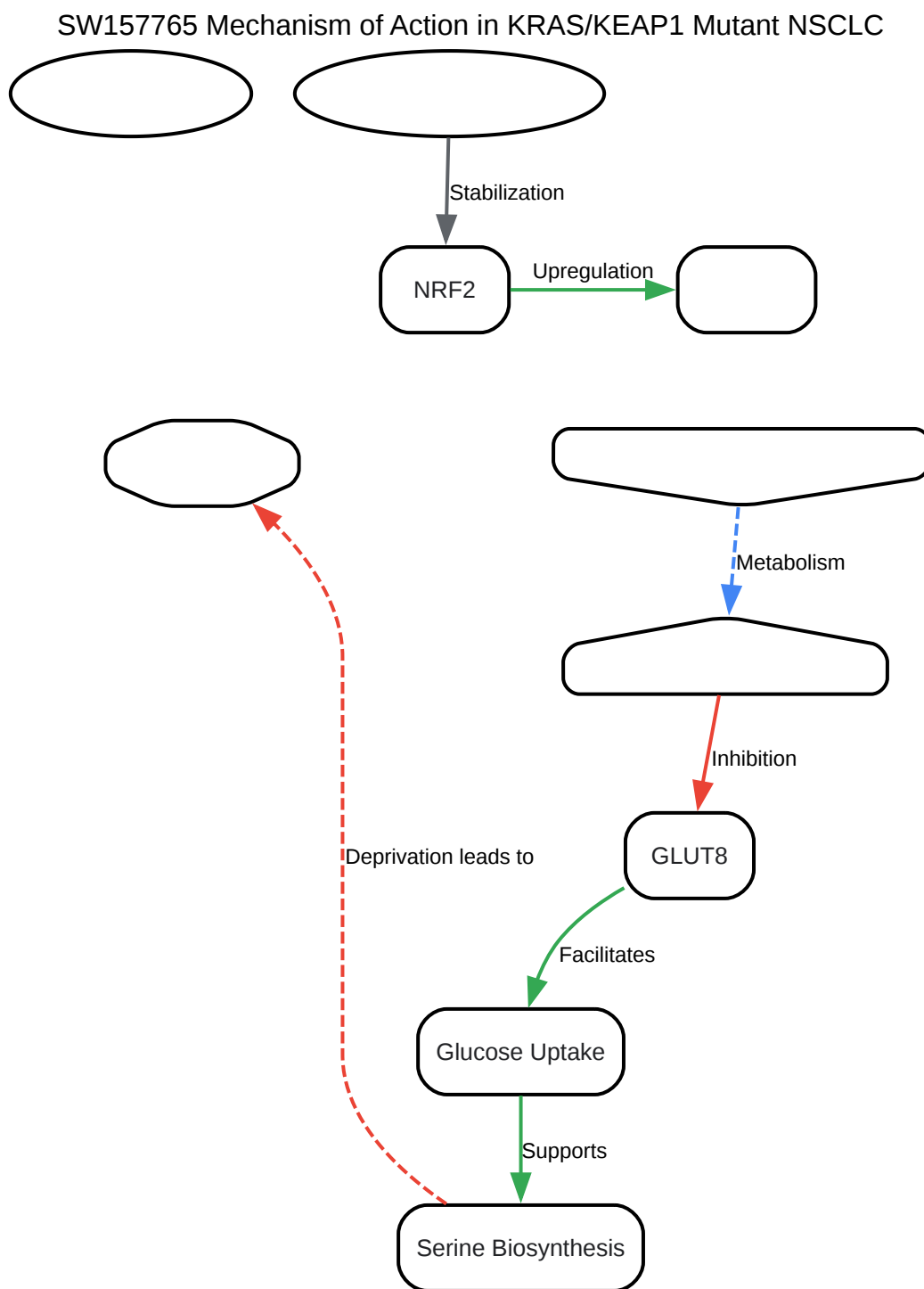
The sensitivity of various NSCLC cell lines to **SW157765** has been quantitatively assessed, demonstrating a clear correlation with their KRAS and KEAP1 mutational status. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.

Cell Line	KRAS Mutation	KEAP1 Mutation	SW157765 IC50 (µM)
H23	G12C	G333C	0.2
H2122	G12C	G430C	0.3
A549	G12S	Wild-Type	>10
H460	Q61H	Wild-Type	>10
H1792	G12C	Wild-Type	>10

Table 1: **SW157765** IC50 Values in NSCLC Cell Lines. As shown, cell lines with dual KRAS and KEAP1 mutations exhibit significantly lower IC50 values, indicating higher sensitivity to **SW157765** compared to cell lines with only a KRAS mutation or wild-type for both genes.

Signaling Pathway and Mechanism of Action

The targeted therapeutic strategy of **SW157765** is underpinned by a well-defined signaling pathway. The following diagram illustrates the key molecular events leading to the selective cytotoxicity of **SW157765** in KRAS/KEAP1 co-mutated NSCLC.



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Figure 1: Signaling pathway of **SW157765**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **SW157765**.

Cell Viability Assay

This protocol is used to determine the IC50 values of **SW157765** in various cell lines.

Materials:

- NSCLC cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **SW157765** stock solution (in DMSO)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **SW157765** in culture medium. The final DMSO concentration should not exceed 0.1%.
- Remove the overnight culture medium from the plates and add 100 μ L of the diluted **SW157765** solutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- After the incubation period, add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

GLUT8 Inhibition Assay (2-Deoxyglucose Uptake)

This assay measures the ability of **SW157765** to inhibit glucose uptake mediated by GLUT8.

Materials:

- NSCLC cells (sensitive and resistant lines)
- **SW157765**
- 2-Deoxy-D-[3H]glucose or a fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)
- Glucose-free Krebs-Ringer-HEPES (KRH) buffer
- Phloretin (a general glucose transporter inhibitor)
- Scintillation counter or fluorescence plate reader

Procedure:

- Seed cells in 24-well plates and grow to near confluence.
- Wash the cells twice with warm KRH buffer.
- Pre-incubate the cells with **SW157765** at various concentrations (or vehicle control) in KRH buffer for 30 minutes at 37°C.

- Initiate glucose uptake by adding 2-Deoxy-D-[3H]glucose (to a final concentration of 1 $\mu\text{Ci/mL}$) or 2-NBDG (to a final concentration of 100 μM).
- Incubate for 10 minutes at 37°C.
- Stop the uptake by adding ice-cold KRH buffer containing 200 μM phloretin.
- Wash the cells three times with ice-cold KRH buffer.
- Lyse the cells with 0.1 M NaOH.
- For radiolabeled glucose, measure the radioactivity of the lysate using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
- Normalize the uptake to the protein concentration of the cell lysate.

Metabolite Identification

This protocol is designed to identify the active metabolite of **SW157765**.

Materials:

- H2122 cells (high CYP4F11 expression)
- **SW157765**
- Cell culture medium and flasks
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

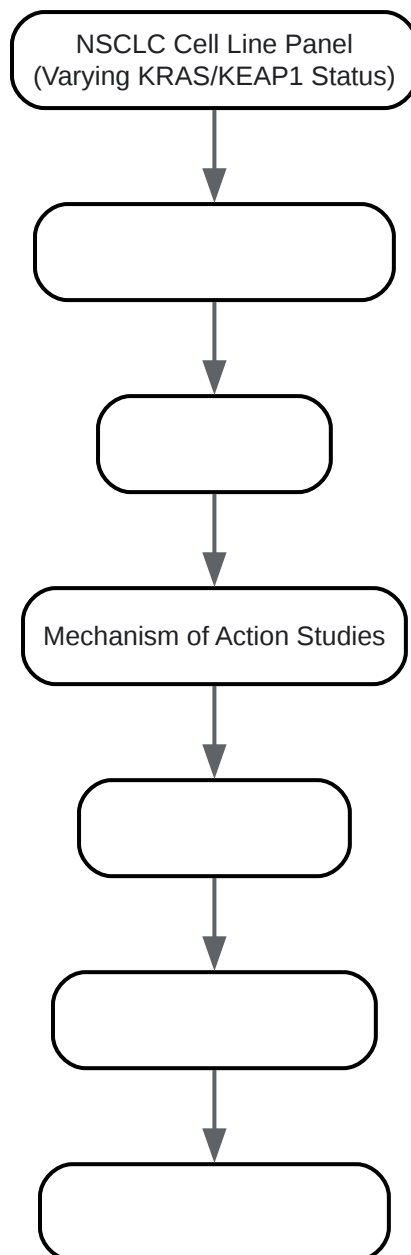
- Culture H2122 cells in large flasks to obtain a sufficient number of cells.
- Treat the cells with 10 μM **SW157765** for 24 hours.
- Harvest the cells and the culture medium separately.

- Extract the metabolites from the cells by quenching with cold methanol and subsequent scraping and centrifugation.
- Extract the metabolites from the medium using solid-phase extraction.
- Analyze the extracts using a high-resolution LC-MS system.
- Compare the metabolic profiles of the **SW157765**-treated samples with vehicle-treated controls to identify unique peaks corresponding to **SW157765** and its metabolites.
- Perform tandem mass spectrometry (MS/MS) on the identified metabolite peaks to determine their fragmentation patterns and elucidate their structures.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of **SW157765**.

Preclinical Evaluation Workflow for SW157765



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Figure 2: Preclinical evaluation workflow.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for **SW157765** on publicly accessible databases such as ClinicalTrials.gov. The compound remains in the preclinical stage of development.

Future Directions

The selective nature of **SW157765** towards a genetically defined subset of NSCLC presents a promising personalized medicine approach. Future research should focus on:

- In vivo efficacy and toxicity studies: Comprehensive animal model studies are required to evaluate the therapeutic index and potential side effects of **SW157765**.
- Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **SW157765** is crucial for determining appropriate dosing regimens.
- Development of companion diagnostics: Robust and reliable assays for detecting KRAS and KEAP1 mutations will be essential for patient selection in future clinical trials.
- Exploration of other indications: The role of GLUT8 in other cancers and metabolic diseases warrants investigation to explore the broader therapeutic potential of **SW157765**.

This technical guide provides a solid foundation for understanding the therapeutic potential of **SW157765**. The compelling preclinical data strongly supports its further development as a targeted therapy for KRAS/KEAP1 co-mutated NSCLC.

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